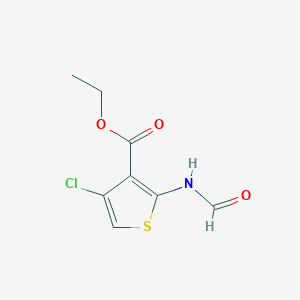
Ethyl 4-chloro-2-formamidothiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-chloro-2-formamidothiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings that are known for their diverse applications in medicinal chemistry and material science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-chloro-2-formamidothiophene-3-carboxylate typically involves the reaction of 4-chlorothiophene-3-carboxylic acid with ethyl formate in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an organic solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or sulfoxides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted thiophene derivatives.
Applications De Recherche Scientifique
Ethyl 4-chloro-2-formamidothiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the production of advanced materials, including organic semiconductors and conductive polymers.
Mécanisme D'action
The mechanism of action of ethyl 4-chloro-2-formamidothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological context .
Comparaison Avec Des Composés Similaires
- Ethyl 2-amino-4-phenylthiophene-3-carboxylate
- Ethyl 2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Comparison: Ethyl 4-chloro-2-formamidothiophene-3-carboxylate is unique due to the presence of the formamido group and the chlorine atom, which confer specific chemical reactivity and biological activity. Compared to other thiophene derivatives, it may exhibit enhanced antimicrobial and anticancer properties, making it a valuable compound for further research and development .
Propriétés
Numéro CAS |
90312-15-5 |
|---|---|
Formule moléculaire |
C8H8ClNO3S |
Poids moléculaire |
233.67 g/mol |
Nom IUPAC |
ethyl 4-chloro-2-formamidothiophene-3-carboxylate |
InChI |
InChI=1S/C8H8ClNO3S/c1-2-13-8(12)6-5(9)3-14-7(6)10-4-11/h3-4H,2H2,1H3,(H,10,11) |
Clé InChI |
IPZPLGVTSDSQQN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(SC=C1Cl)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


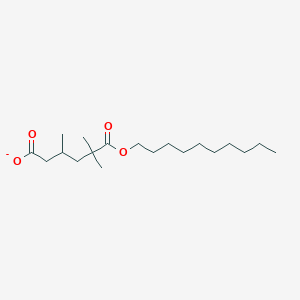
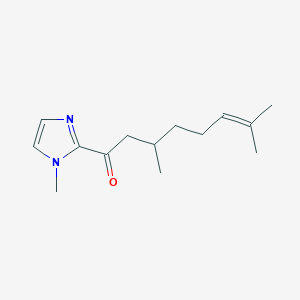


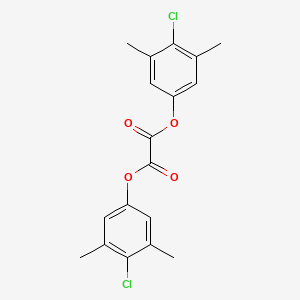


![5,7-Diethyl-3-oxo-3lambda~5~-pyrimido[5,4-d][1,2,3]triazine-6,8(5H,7H)-dione](/img/structure/B14359364.png)
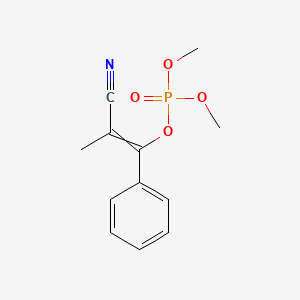
![1-(phenylsulfanyl)-7-[(phenylsulfanyl)methyl]-2,3-dihydro-1H-pyrrolizine](/img/structure/B14359377.png)
![2-[2-(3-Methoxyphenoxy)ethyl]-1,3-dioxolane](/img/structure/B14359384.png)
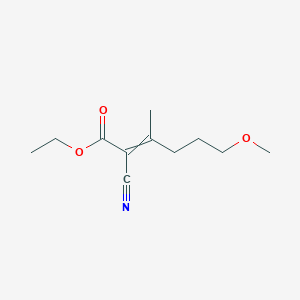

![[6-(hexylamino)-1,2,4,5-tetrazin-3-yl] 4-hexoxybenzoate](/img/structure/B14359407.png)
